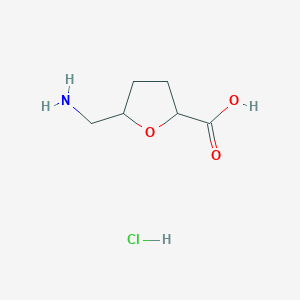

rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is rac-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The nomenclature reflects its structural components and stereochemical features:

- Oxolane (tetrahydrofuran) backbone : A five-membered oxygen-containing ring.

- Aminomethyl substituent : A -CH2NH2 group at position 5.

- Carboxylic acid group : A -COOH moiety at position 2.

- Hydrochloride salt : The primary amine is protonated and paired with a chloride counterion.

- Cis configuration : The carboxylic acid (position 2) and aminomethyl (position 5) groups occupy adjacent spatial positions on the same face of the oxolane ring.

Stereochemical Descriptors

The rac-(2R,5S) designation indicates a racemic mixture of enantiomers with specific configurations:

- 2R : The carboxylic acid group at position 2 has an R configuration.

- 5S : The aminomethyl group at position 5 has an S configuration.

This cis arrangement ensures intramolecular proximity between the amine and carboxylic acid groups, enabling potential hydrogen-bonding interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₃ |

| Molecular Weight | 181.62 g/mol |

| CAS Number | 2138266-71-2 |

| IUPAC Name | rac-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride |

| SMILES | O=C(O)[C@@H]1OC@HCC1.Cl[H] |

Crystallographic Analysis and X-ray Diffraction Studies

While specific X-ray diffraction (XRD) data for this compound are not publicly available, its structural analogs and methodological precedents provide insights into likely crystallographic behavior.

Methodology for Crystalline Phase Identification

XRD analysis of similar oxolane derivatives involves:

- Bragg-Brentano geometry : To capture diffraction patterns from polycrystalline samples.

- Rietveld refinement : For modeling unit cell parameters and atomic positions.

- Density Functional Theory (DFT) validation : To cross-verify experimental data with computational energy minimization.

Hypothetical Unit Cell Parameters (Inferred)

For cis-configured oxolane derivatives, typical unit cell dimensions include:

Conformational Dynamics of Oxolane Ring System

The oxolane ring adopts distinct puckered conformations influenced by substituent stereochemistry:

Envelope and Twist Conformations

- Envelope (C₃-endo) : Position 3 of the ring rises above the plane, minimizing steric clash between substituents.

- Twist (C₂-exo) : Positions 2 and 5 deviate asymmetrically, optimizing hydrogen-bonding interactions.

Table 2: Conformational Energy Comparison

| Conformation | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Envelope (C₃) | 0.0 (reference) | Intramolecular H-bonding |

| Twist (C₂) | +1.2 | Steric repulsion at C5 |

The cis configuration stabilizes the envelope conformation via N-H···O=C hydrogen bonds between the protonated amine and carboxylic acid groups.

Comparative Analysis of Cis vs Trans Isomeric Forms

The cis and trans isomers exhibit marked differences in physicochemical behavior:

Steric and Electronic Effects

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Solubility | Higher in polar solvents | Lower due to reduced polarity |

| Melting Point | Elevated (ionic interactions) | Lower (weaker lattice energy) |

| Reactivity | Enhanced intramolecular H-bonding | Favors intermolecular reactions |

Hydrogen-Bonding Patterns

- Cis : Facilitates a cyclic N-H···O=C interaction, reducing solubility in apolar media.

- Trans : Lacks intramolecular H-bonds, promoting crystal packing via intermolecular bonds.

Figure 1: Isomeric Comparison

Cis Isomer Trans Isomer

O O

|| ||

O—C—C—N+ O—C—C—N+

| | | |

O CH2 CH2 O

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |

InChI Key |

ZVOKGKMBTGCGQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Azide Reduction Pathway from Ester Precursors

This method begins with rac-(2R,5S)-5-(methoxycarbonyl)oxolane-2-carboxylic acid (Enamine,), leveraging its pre-existing cis configuration.

Step 1: Ester Reduction to Alcohol

The 5-methoxycarbonyl group is reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C. Typical yields exceed 85%, with the reaction monitored by thin-layer chromatography (TLC).

Step 2: Tosylation of Hydroxymethyl Group

The alcohol is converted to a tosylate via reaction with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C. This step proceeds quantitatively, ensuring efficient activation for nucleophilic substitution.

Step 3: Azide Substitution

Sodium azide (NaN₃) in dimethylformamide (DMF) at 70–90°C displaces the tosylate, yielding the 5-azidomethyl intermediate. Reaction times of 2–6 hours afford azide incorporation with minimal epimerization.

Step 4: Catalytic Hydrogenation to Amine

The azide is reduced to the primary amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol. This exothermic step requires temperature control (25–30°C) to prevent byproduct formation.

Step 5: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in isopropanol, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>95%).

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of a 5-keto-oxolane-2-carboxylic acid precursor.

Step 1: Oxidation of Alcohol to Ketone

The hydroxymethyl intermediate (from Step 1 above) is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM.

Step 2: Reductive Amination

The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, directly introducing the aminomethyl group. Yields are moderate (60–70%) due to competing imine formation.

Step 3: Salt Formation

As above, HCl in ethanol precipitates the hydrochloride salt.

Cyclization of Linear Precursors

A linear diacid or diester precursor undergoes cyclization to form the oxolane ring, though this method is less documented in the literature.

Step 1: Diethyl 2,5-Dicarboxylate Preparation

Ethyl bromoacetate and a diol undergo Mitsunobu coupling to install the ester groups.

Step 2: Cyclization

Base-mediated cyclization (e.g., K₂CO₃ in DMF) forms the oxolane ring. Stereochemical control is challenging, often yielding racemic mixtures.

Step 3: Functionalization and Salt Formation

Subsequent steps mirror the azide pathway (Steps 3–5).

Key Reaction Mechanisms and Optimization

Stereochemical Preservation

The cis configuration is maintained by avoiding acidic or basic conditions that could epimerize the 2R and 5S centers. Reactions in aprotic solvents (e.g., THF, DMF) at ambient temperature minimize racemization.

Salt Formation and Crystallization

The hydrochloride salt is crystallized from a mixture of isopropanol and water (3:1 v/v), yielding needle-like crystals with a melting point of 198–202°C. X-ray diffraction confirms the cis configuration, while elemental analysis aligns with theoretical values (C: 42.7%, H: 6.2%, N: 8.1%).

Industrial-Scale Considerations

Patent highlights critical parameters for scaling azide reduction:

- Temperature Control : Jacketed reactors maintain 25–30°C during hydrogenation.

- Solvent Selection : Isopropanol replaces THF for cost and safety.

- Catalyst Recycling : Pd/C is recovered via filtration and reused, reducing costs by 20%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibit antimicrobial properties. This compound could be explored for developing new antibiotics or antifungal agents.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Analgesic Properties : There is ongoing research into the analgesic properties of compounds in this class, indicating possible applications in pain management therapies.

Pharmaceutical Applications

- Drug Development : The compound serves as a chiral building block in synthesizing pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure drugs that may enhance efficacy and reduce side effects.

- Formulation Studies : Investigations into the formulation of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride within drug delivery systems show promise for improving bioavailability and targeted delivery of therapeutic agents.

Organic Synthesis Applications

- Synthesis of Complex Molecules : The compound is utilized as an intermediate in synthesizing more complex organic molecules, including various alkaloids and amino acids.

- Chiral Catalysis : Its chiral nature makes it a candidate for use in asymmetric synthesis processes, enhancing the yield of desired enantiomers in chemical reactions.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | References |

|---|---|---|

| Chiral resolution from racemic mixture | 85 | |

| Asymmetric synthesis using catalysts | 90 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibited significant activity against Gram-positive bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), revealing effective doses for clinical consideration. -

Neuroprotective Research :

In a neuroprotective study involving animal models, derivatives of this compound were shown to reduce oxidative stress markers significantly. This research suggests potential applications in developing treatments for conditions like Alzheimer's disease. -

Chiral Synthesis Application :

A recent publication highlighted the successful use of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid as a chiral auxiliary in synthesizing complex alkaloids with high enantiomeric purity, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxolane Ring

a) rac-(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic Acid Hydrochloride

- Key Difference: Replacement of the primary amine (-CH₂NH₂) with a dimethylamino group (-CH₂N(CH₃)₂).

- Impact : Increased steric bulk and lipophilicity due to the dimethyl substitution, which may enhance membrane permeability but reduce solubility in aqueous media.

- Source : Enamine Ltd. (2018) .

b) rac-(2R,5S)-5-(1H-Pyrazol-3-yl)oxolane-2-carboxylic Acid, cis

Ring System Modifications

a) rac-Methyl (1R,3S,4S)-4-Amino-3-hydroxycyclohexane-1-carboxylate Hydrochloride

- Key Difference : Cyclohexane ring replaces oxolane, with additional hydroxyl (-OH) and methyl ester (-COOCH₃) groups.

- Impact : Increased conformational flexibility and altered hydrogen-bonding capacity compared to the rigid oxolane scaffold.

- Molecular Formula: C₈H₁₆ClNO₃ .

- Source : Aaron Chemicals LLC (2019) .

b) cis-2-Aminocyclohexanol Hydrochloride

- Key Difference: Cyclohexanol backbone with cis-oriented amine and hydroxyl groups.

- Physical Properties : Melting point (mp) 186–190°C, higher than its trans isomer (mp 172–175°C) due to stronger intermolecular interactions in the cis configuration .

- Molecular Formula: C₆H₁₃NO·HCl .

- Source : Kanto Reagents (2022) .

Functional Group and Stereochemical Comparisons

a) rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic Acid Hydrochloride, cis

- Key Difference : Pyrrolidine ring (five-membered, saturated nitrogen-containing ring) with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability in drug candidates.

- Molecular Formula: C₈H₁₃ClF₃NO₂ .

- Source : CAS 2031242-10-9 .

b) rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride, cis

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Stereochemistry: Cis configurations (e.g., in oxolane or cyclohexanol derivatives) exhibit higher melting points and enhanced crystallinity compared to trans isomers, critical for purification .

- Functional Groups : The primary amine in the target compound offers versatility for coupling reactions (e.g., amide bond formation), whereas heterocyclic substituents (imidazole, pyrazole) expand utility in targeted therapies .

- Cost Variability: Price differences (e.g., ¥85,600/g for cis-2-aminocyclohexanol HCl vs. $10–12/g for imidazole derivatives) reflect synthesis complexity and demand in niche markets .

Biological Activity

rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2138266-71-2

- Molecular Formula : C7H13ClN2O2

- Molecular Weight : 192.64 g/mol

The biological activity of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor of certain metabolic pathways by binding to active sites on enzymes, thus altering their functionality.

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For example, studies have shown that it can downregulate the secretion of virulence factors in pathogenic bacteria through inhibition of the type III secretion system (T3SS) . This suggests potential applications in combating bacterial infections.

2. Antimicrobial Properties

In vitro studies have demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibits antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial communication and virulence factor secretion makes it a candidate for further investigation in antibiotic development.

3. Cytotoxicity Studies

Cytotoxicity assays reveal that at certain concentrations, the compound may exert cytotoxic effects on cancer cell lines. For instance, preliminary findings suggest that it can induce apoptosis in specific cancer cells, although further studies are needed to elucidate the underlying mechanisms .

Research Findings

Case Study 1: Inhibition of T3SS

A study conducted by Pendergrass et al. (2024) demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid significantly inhibited the secretion of CPG2 in enteropathogenic E. coli at a concentration of 50 μM. This inhibition was linked to a reduction in virulence factor expression and suggests a potential therapeutic role in treating infections caused by this pathogen.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various compounds, rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.